Ethyl 3-amino-4-bromobenzoate
Description
Historical Context of Aminobromobenzoate Chemistry
The journey of aminobromobenzoate chemistry is intrinsically linked to the broader evolution of modern organic chemistry. The 18th and 19th centuries saw foundational work by chemists like Antoine Lavoisier, which led to a structured understanding of chemical reactions and the classification of reagents. justdial.com The industrial revolution further propelled the field, enabling the large-scale production of synthetic reagents and shifting the focus from naturally sourced substances to specifically designed chemical compounds. justdial.com
Within this context, the chemistry of aromatic compounds, particularly substituted benzoic acids, became a central theme. The development of electrophilic aromatic substitution reactions, such as nitration and halogenation, allowed for the controlled introduction of functional groups onto benzene (B151609) rings. Subsequent reduction of nitro groups to amines provided access to a vast array of aminobenzoic acid derivatives. The synthesis of related compounds, such as 4-Amino-3-bromobenzoic acid, has been documented as an intermediate step in creating more complex molecules like sulfonamides and benzothiazines. researchgate.net The esterification of these acid precursors, a common transformation, yields compounds like Ethyl 3-amino-4-bromobenzoate, enhancing their solubility in organic solvents and modifying their reactivity for subsequent synthetic steps. chemimpex.com This historical progression in synthetic methodology laid the groundwork for utilizing aminobromobenzoates as versatile scaffolds in synthetic endeavors.
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound lies in its role as a "building block" for constructing more complex molecular architectures. google.com Its unique arrangement of reactive sites—the amino group for amidation or reductive amination, the bromine atom for cross-coupling reactions, and the ester for reduction or hydrolysis—allows for a sequential and controlled series of transformations.
Detailed research findings highlight its utility in the synthesis of heterocyclic compounds with significant biological activity. For instance, studies have employed the closely related methyl 2-amino-4-bromobenzoate in the synthesis of 1,5-dihydrobenzo[e] Current time information in Bangalore, IN.chemicalbook.comoxazepin-2(3H)-ones, which are investigated for their potential in inducing differentiation of acute myeloid leukemia cells. nih.gov The synthesis often begins with a reductive amination involving the amino group, followed by cyclization steps. nih.gov The bromine atom is strategically retained for a final Suzuki cross-coupling reaction to introduce further molecular diversity. nih.gov
Similarly, the general structure of aminobromobenzoates is pivotal in creating dihydrobenzoxazepinone (DHB) anthelmintics. In these multi-step syntheses, the first step is typically a reductive amination of the aminobromobenzoate with a desired aldehyde. nih.govacs.org This is followed by ring-closure to form the core heterocyclic system and a final cross-coupling reaction at the bromine position to complete the target molecule. nih.govacs.org This modular approach allows chemists to systematically investigate structure-activity relationships by varying the substituents introduced at each stage of the synthesis. lstmed.ac.uk
Table of Synthetic Applications
| Starting Intermediate Class | Key Reactions | Resulting Molecular Scaffold | Field of Application |
|---|---|---|---|
| Aminobromobenzoate | Reductive Amination, Cyclization, Suzuki Coupling | Dihydrobenzoxazepinones (DHBs) | Medicinal Chemistry (Anthelmintics) nih.govacs.org |
| Aminobromobenzoate | Reductive Amination, Reduction, Cyclization, Suzuki Coupling | Dihydrobenzo[e] Current time information in Bangalore, IN.chemicalbook.comoxazepin-2-ones | Medicinal Chemistry (Oncology) nih.gov |
Current Research Trajectories and Future Outlook for this compound
Current research continues to leverage this compound and its analogs as crucial intermediates in drug discovery. Its role as a building block in synthesizing potent inhibitors for various biological targets is an active area of investigation. google.com The ability to use this compound in multi-step syntheses to create libraries of complex molecules is critical for screening and identifying new therapeutic agents. acs.org For example, derivatives of this molecule have been shown to be important in the synthesis of inhibitors for schistosomiasis, a major parasitic disease. google.com
The future outlook for this compound extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for incorporation into polymers and coatings in the field of materials science, potentially enhancing thermal stability and chemical resistance. chemimpex.com
Furthermore, a significant future trajectory involves the development of more efficient and sustainable synthetic methodologies. The use of advanced catalytic systems, such as palladium-based catalysts for cross-coupling reactions, is well-established. mdpi.com Future research will likely focus on employing novel catalytic methods, potentially within environmentally friendly reaction media like micelles, to improve yields, reduce waste, and streamline the synthesis of derivatives. mdpi.com The ongoing development of "click chemistry" and other efficient ligation techniques may also provide new avenues for utilizing this versatile building block in bioconjugation and the creation of complex functional molecules. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVXNRMIVXWQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Amino 4 Bromobenzoate and Its Derivatives
Classical Synthetic Routes to Ethyl 3-amino-4-bromobenzoate
Traditional methods for synthesizing this compound typically involve multi-step sequences that rely on fundamental organic reactions. These routes, while established, often require careful control of reaction conditions to ensure high yields and purity. The main strategies include the esterification of a pre-functionalized benzoic acid, the bromination of an existing benzoate (B1203000) ester, or the reduction of a nitro-group-containing precursor.
Esterification Reactions
One of the most direct classical routes to this compound is the esterification of its corresponding carboxylic acid, 3-amino-4-bromobenzoic acid. smolecule.com This reaction is typically performed by heating the acid with ethanol (B145695) in the presence of a strong acid catalyst.
Commonly used catalysts for this transformation include:
Sulfuric Acid (H₂SO₄): A small amount of concentrated sulfuric acid is often used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. vulcanchem.com
Thionyl Chloride (SOCl₂): An alternative two-step, one-pot method involves first converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride. The intermediate acyl chloride is then quenched with ethanol to form the final ester product, often with high efficiency.
The general scheme for the acid-catalyzed esterification is as follows: C₇H₆BrNO₂ (3-amino-4-bromobenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₉H₁₀BrNO₂ (this compound) + H₂O
Bromination Strategies for Substituted Benzoates
An alternative classical approach involves introducing the bromine atom onto a pre-existing ethyl benzoate derivative. The starting material for this strategy would typically be ethyl 3-aminobenzoate. The direct bromination of this substrate requires careful selection of reagents and conditions to ensure the bromine atom is introduced at the desired position (ortho to the amino group and meta to the ester group).
The amino group is a strong activating, ortho-, para-director, while the ethyl carboxylate group is a deactivating, meta-director. In ethyl 3-aminobenzoate, the positions ortho and para to the powerful amino-directing group are positions 2, 4, and 6. Therefore, direct bromination tends to occur at one of these activated positions. Achieving selective bromination at the 4-position can be challenging and may lead to a mixture of products.
A related method involves the bromination of 3-(N′-methylthioureido)-benzoic acid, which is then cyclized and further processed. google.com Another approach described in the literature is the bromination of 4-aminobenzoic acid using hydrogen peroxide and ammonium (B1175870) bromide in acetic acid, followed by subsequent esterification and other transformations. researchgate.net
Reduction Methodologies for Nitro Precursors
Perhaps the most common and efficient classical synthesis involves the reduction of a nitro group on a suitable precursor. The readily available starting material for this route is Ethyl 4-bromo-3-nitrobenzoate. nih.gov The selective reduction of the nitro group to an amino group is a well-established transformation in organic chemistry and can be achieved using various reducing agents.
Key reduction methods include:
Tin(II) Chloride (SnCl₂): The reduction of the nitro group can be effectively carried out using tin(II) chloride dihydrate in solvents like acetic acid or ethyl acetate (B1210297) at elevated temperatures (e.g., 70 °C). smolecule.com This method is known for producing high yields, with some reports indicating around 86%.
Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation. This involves reacting Ethyl 4-bromo-3-nitrobenzoate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This procedure is often clean and produces water as the only byproduct.
Indium Metal: A more specialized method employs indium powder in an aqueous ethanol solution containing ammonium chloride. orgsyn.org This system has been shown to be effective for reducing nitroarenes while leaving other functional groups like esters and halogens intact. orgsyn.org
The following table summarizes these reduction methodologies.
| Reagent/System | Solvent | Conditions | Key Advantages | Reference(s) |
| Tin(II) Chloride (SnCl₂) | Acetic Acid / Ethyl Acetate | Elevated Temperature (~70°C) | High yields, well-established | smolecule.com, |
| H₂ / Pd on Carbon | Ethanol | Hydrogen Atmosphere | Clean reaction, high selectivity | |
| Indium / NH₄Cl | Aqueous Ethanol | Reflux | Tolerates other functional groups | orgsyn.org |
Modern and Optimized Synthetic Approaches
While classical methods are reliable, modern organic synthesis often seeks more efficient, selective, and milder reaction conditions. Catalytic processes, particularly those involving transition metals, have become central to achieving these goals.
Catalytic Synthesis of this compound
Modern approaches often focus on optimizing the key bond-forming steps required to assemble the target molecule. For this compound, this can involve advanced catalytic systems for either the C-N bond formation (amination) or C-Br bond formation (bromination).
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed synthesis of the title compound from simple precursors is not extensively documented, related transformations highlight the potential of this approach.
This compound itself is a valuable substrate for subsequent palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to build more complex molecular architectures. mdpi.combeilstein-journals.org For instance, it has been used as a key intermediate in the synthesis of spirooxindoles, where it is coupled with another molecule via a palladium-catalyzed process. diva-portal.org
Related palladium-catalyzed methods that could be adapted for its synthesis include:
Carbonylative Cyclization: Researchers have developed one-step palladium-catalyzed methods to produce isoindole-1,3-diones from o-halobenzoates and primary amines under a carbon monoxide atmosphere. nih.gov This demonstrates the power of palladium to facilitate complex cyclizations involving amine and benzoate moieties.
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction could theoretically be used to synthesize an appropriate precursor. For example, a di-halogenated benzoate could be selectively aminated in a palladium-catalyzed reaction, although controlling regioselectivity would be a significant challenge.
The primary role of this compound in the context of palladium catalysis is often as a building block, where its bromo and amino functionalities allow for sequential, site-selective modifications in the synthesis of complex target molecules. diva-portal.org
Other Transition Metal Catalysis
While palladium-catalyzed reactions are prevalent in the formation of C-N bonds, research has expanded to include other, more abundant and cost-effective transition metals like copper and iron. nih.gov These metals offer alternative catalytic cycles for amination and cross-coupling reactions, which are central to the synthesis of aromatic amines. nih.govacs.org
Copper-catalyzed methods, for instance, have been developed for the synthesis of aromatic amines. One notable approach involves the use of copper powder as a catalyst in a reaction with an aryl halide and an amine source, such as an ammonia (B1221849) solution. google.com This type of catalysis can be applied to the synthesis of compounds like this compound, where an amino group is introduced onto a brominated benzene (B151609) ring. Iron catalysis has also emerged as a viable option. For example, iron(III) acetylacetonate (B107027) in combination with a silane (B1218182) has been used to facilitate alkene hydroamination with nitroarenes serving as the amine source, proceeding through a radical-based mechanism. acs.org Although direct examples for this compound are not extensively documented, these methodologies represent a significant area of research for creating more sustainable and economical synthetic routes. nih.govacs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of chemical compounds. colab.ws Key tenets include waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents over stoichiometric ones. um-palembang.ac.id The application of these principles to the synthesis of this compound aims to create more environmentally benign processes. beilstein-journals.org
Solvent-Free Reactions
A significant advancement in green chemistry is the development of solvent-free or solid-state reactions, which minimize the use of volatile and often hazardous organic solvents. A patented method for producing aromatic amines utilizes a solvent-free approach where a bromo-substituted benzoic acid reacts with an ammonia solution in the presence of a copper catalyst within a sealed system at elevated temperatures. google.com This method demonstrates the feasibility of conducting amination reactions without a traditional organic solvent, thereby reducing waste and potential environmental impact. google.com Such a strategy could theoretically be adapted for the synthesis of this compound, aligning the manufacturing process with green chemistry standards.
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.id Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts.
In contrast, reactions with high atom economy, such as catalytic hydroamination, are being explored. acs.org Hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond and, in principle, incorporates all atoms from the reactants into the final product. acs.org Developing a catalytic system that could directly aminate a precursor to this compound would represent a substantial improvement in atom economy and a significant step towards a greener synthesis.
Flow Chemistry Applications in Manufacturing this compound
Flow chemistry, or continuous-flow synthesis, is a modern manufacturing technique that offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. acs.orgrsc.org These benefits make it an attractive approach for the production of fine chemicals and pharmaceutical intermediates.
The application of flow chemistry has been demonstrated for various reaction types relevant to the synthesis of this compound, such as cross-coupling reactions and esterifications. acs.org For instance, continuous flow reactors can improve the efficiency and yield of large-scale bromination reactions. Flow systems allow for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.org While a specific, dedicated flow synthesis for this compound is not widely published, the principles and technologies are readily applicable. A hypothetical flow process could involve pumping a stream of the starting materials through heated reactor coils containing a packed-bed catalyst, followed by in-line purification to yield the final product continuously and efficiently. acs.org
Synthesis of Positional Isomers and Analogs of this compound
The synthesis of positional isomers is crucial for structure-activity relationship studies in medicinal chemistry and materials science. The placement of the amino and bromo substituents on the benzoate ring significantly influences the molecule's chemical and physical properties.
Ethyl 4-amino-3-bromobenzoate Synthesis
Ethyl 4-amino-3-bromobenzoate is a key positional isomer of this compound. chemimpex.comcymitquimica.com A common and direct method for its synthesis involves the electrophilic bromination of the commercially available starting material, ethyl 4-aminobenzoate (B8803810) (also known as Benzocaine). The amino group at position 4 is an activating group that directs the incoming electrophile (bromine) to the ortho position (position 3).
The reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction is carried out in a suitable organic solvent, often at controlled, low temperatures to manage the reaction's selectivity and rate. The final product can be purified by standard laboratory techniques like recrystallization or chromatography to achieve high purity.
Table 1: Synthesis of Ethyl 4-amino-3-bromobenzoate
| Starting Material | Reagent(s) | Solvent | Key Conditions | Product | Ref |
|---|---|---|---|---|---|
| Ethyl 4-aminobenzoate | N-Bromosuccinimide (NBS) | Dichloromethane | Low temperature | Ethyl 4-amino-3-bromobenzoate |
Mthis compound Synthesis
The synthesis of Mthis compound, a key intermediate in the preparation of various heterocyclic compounds, is primarily achieved through the reduction of its corresponding nitro precursor, 4-Bromo-3-nitrobenzoic acid methyl ester.
A common and effective method involves a two-step process starting from 4-Bromo-3-nitrobenzoic acid. The first step is an esterification reaction, typically carried out by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. One established method utilizes sodium dithionite (B78146) in a mixture of methanol and water, heated under reflux for several hours to yield the desired product. chemicalbook.com An alternative reduction strategy involves heating the 4-Bromo-3-nitro-benzoic acid methyl ester with sodium sulfate (B86663) in ethanol at approximately 70°C for 30 minutes.
The synthesis of a related compound, methyl 3-amino-4,5-dibromobenzoate, also employs a reduction strategy following a bromination step, highlighting the robustness of nitro group reduction in the synthesis of substituted aminobenzoates. google.com
Table 1: Synthesis of Mthis compound
| Starting Material | Reagents | Key Steps | Product |
|---|---|---|---|
| 4-Bromo-3-nitrobenzoic acid | 1. Sulfuric acid, Methanol 2. Sodium dithionite, Methanol/Water | 1. Esterification 2. Nitro group reduction | Mthis compound |
Synthesis of Other Halogenated and Alkyl-substituted Aminobenzoates
The synthesis of halogenated and alkyl-substituted aminobenzoates is of significant interest due to their role as versatile precursors in medicinal chemistry and materials science. These compounds are fundamental building blocks for constructing more complex molecules, such as quinazolinones and benzodiazepines. rsc.orgbeilstein-journals.org
Synthetic strategies often involve the introduction of substituents onto the aminobenzoate core or the construction of the aminobenzoate from already substituted precursors. For instance, a variety of substituted 2-aminobenzoates, including those with fluoro, chloro, bromo, iodo, methyl, and methoxy (B1213986) groups, have been utilized in the synthesis of N-heterocycles. rsc.org The synthesis of these precursors can be achieved through electrophilic aromatic substitution reactions on the benzene ring or by using starting materials that already contain the desired substituents.
One approach involves the condensation of 2-aminobenzoic acid derivatives with other molecules. For example, the synthesis of Schiff bases has been reported through the reaction of ethyl 2-aminobenzoate (B8764639) with various substituted aromatic aldehydes. amazonaws.com More complex substituted aminobenzoates, such as p-(2-alkyloxy-benzoyl)-aminobenzoates of N-dialkylamino-alkyl, are prepared by condensing 2-alkyloxy-benzoyl-chlorides with the appropriate p-aminobenzoates of N-dialkylamino-alkyl. google.com
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for creating alkyl-substituted aminobenzamides. A modular synthetic route allows for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships for various applications. nih.gov Copper-catalyzed reactions have also proven effective, for example, in the one-pot synthesis of 3-carbonyl-4-quinolone derivatives from 2-aminobenzoates and β-substituted α,β-unsaturated ketones. organic-chemistry.org These methods demonstrate the flexibility and wide applicability of substituted aminobenzoates in modern organic synthesis.
Table 2: Examples of Synthesized Substituted Aminobenzoate Derivatives
| Compound Class | Synthetic Precursors | Key Reaction Type |
|---|---|---|
| Substituted Quinazolinones | Halogenated/Alkylated 2-aminobenzoates, Amidines | Cyclization |
| Schiff Bases | Ethyl 2-aminobenzoate, Substituted Aromatic Aldehydes | Condensation |
| p-(2-alkyloxy-benzoyl)-aminobenzoates | 2-alkyloxy-benzoyl-chlorides, p-aminobenzoates | Condensation |
Advanced Chemical Transformations and Reaction Mechanisms of Ethyl 3 Amino 4 Bromobenzoate
Reactions Involving the Amino Group of Ethyl 3-amino-4-bromobenzoate
The amino group of this compound is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, amidation, and condensation, while its ability to form a diazonium salt opens up a wide range of subsequent functional group interconversions.
Acylation and Amidation Reactions
The nucleophilic amino group in this compound can be readily acylated or amidated. Acylation typically involves reacting the compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. For instance, acylation with ethyl succinoyl chloride would yield an N-acylated product, which can be a precursor for more complex heterocyclic structures through subsequent intramolecular reactions like Friedel-Crafts acylation. tubitak.gov.tr
Amidation reactions, forming an amide bond with a carboxylic acid, are commonly facilitated by coupling agents. A general and selective method for amide bond formation involves using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). acs.orglibretexts.org These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amino group of this compound under mild conditions. acs.org This method is highly chemoselective, preserving other functional groups within the molecule. acs.org
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic or hydrochloric acid, at low temperatures (0–10 °C) to ensure the stability of the diazonium salt intermediate. nih.govgoogle.com
The resulting aryl diazonium salt is a highly valuable synthetic intermediate that can undergo a plethora of transformations, effectively replacing the original amino group with various other functionalities. Notable subsequent reactions include:
Sandmeyer-type Reactions: The diazonium group can be replaced by halides (–Cl, –Br, –I) or a cyano group (–CN) using the corresponding copper(I) salts (CuBr, CuCl, CuCN).
Schiemann Reaction: Replacement with fluorine (–F) can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then heated to yield the aryl fluoride.
Hydrolysis: Gently warming the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group (–OH), forming an ethyl 4-bromo-3-hydroxybenzoate derivative.
Deamination: The amino group can be removed entirely (replaced by –H) through reductive deamination using reagents like hypophosphorous acid (H₃PO₂).
This versatility makes diazotization a powerful tool for the structural diversification of the this compound scaffold. google.com
Condensation Reactions
The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic systems. For example, condensation with appropriate dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like quinolines or benzodiazepines. The Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a carbonyl compound to form a quinoline, exemplifies the synthetic potential of such transformations. Although this compound is a substituted anthranilic acid ester, its amino group possesses the necessary reactivity for similar cyclocondensation pathways, serving as a building block for complex fused-ring systems.
Reactions at the Bromine Moiety of this compound
The bromine atom on the aromatic ring of this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or sodium carbonate, to activate the boronic acid. organic-chemistry.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules. rsc.org The reaction with this compound would produce biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. researchgate.net
| Reactant 2 (R-B(OH)₂) | Catalyst System | Base | Solvent | Typical Yield |
| Arylboronic acids | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | K₂CO₃, NaHCO₃, KF | Water, Toluene, DMF | Good to Excellent |
| Vinylboronic acids | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | Good to Excellent |
| Alkylboronic acids | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/Water | Good |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine (B128534) or potassium carbonate) to form a substituted alkene. researchgate.netnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov Applying this reaction to this compound allows for the introduction of various vinyl groups at the 4-position of the benzene (B151609) ring.
| Reactant 2 (Alkene) | Catalyst System | Base | Solvent | Typical Yield |
| Styrene | Pd(OAc)₂, Pd(t-Bu₃P)₂ | K₂CO₃, Et₃N | DMF, NMP | High |
| Acrylates | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile (B52724) | Good to High |
| 3-Buten-1-ol | Pd(OAc)₂ | LiOAc | DMF | High |
Table 2: Representative Conditions for Heck-Mizoroki Coupling of Aryl Bromides. researchgate.netgoogle.comacs.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). wikipedia.org A mild base, such as an amine (e.g., triethylamine or diisopropylamine), is typically used as both the base and, in some cases, the solvent. wikipedia.orgnih.gov The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, yielding aryl alkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgbeilstein-journals.org
| Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | High |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Acetonitrile | Good |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides. wikipedia.orgresearchgate.net
Nucleophilic Aromatic Substitution with the Bromine Atom
While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their fluoro or chloro counterparts, the reaction can proceed under certain conditions. For a successful SNAr reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. diva-portal.org In this compound, the ethyl ester group (–COOEt) is para to the bromine atom, providing the necessary electronic activation to facilitate the substitution.
The reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the bromide ion to restore aromaticity. Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with thiourea (B124793) followed by hydrolysis can introduce a thiol group, as has been demonstrated for the isomeric ethyl 4-amino-3-bromobenzoate. Similarly, coupling with amines or phenols can occur, often requiring a base and elevated temperatures to proceed efficiently.
Grignard and Organolithium Reagent Interactions
The interaction of this compound with Grignard and organolithium reagents is complex due to the presence of multiple reactive sites. These powerful organometallic reagents are strong bases and potent nucleophiles. libretexts.org
The primary amino group of this compound possesses acidic protons. Consequently, the initial reaction with a Grignard or organolithium reagent is typically an acid-base reaction, where the organometallic compound acts as a strong base and deprotonates the amine. libretexts.org This initial deprotonation consumes one equivalent of the organometallic reagent and forms a less reactive magnesium or lithium salt of the amine.
Following the deprotonation of the amino group, subsequent reactions can occur at either the ester carbonyl or the carbon-bromine bond.
Reaction at the Ester Carbonyl: Grignard and organolithium reagents are excellent nucleophiles that readily attack the electrophilic carbon of the ester group. libretexts.org This nucleophilic acyl substitution can lead to the formation of tertiary alcohols after reaction with two equivalents of the organometallic reagent, or ketones if the reaction can be controlled to add only one equivalent.
Reaction at the Carbon-Bromine Bond: The bromine atom on the aromatic ring can undergo metal-halogen exchange with organolithium reagents, particularly n-butyllithium, to form an aryllithium species. cnr.it This newly formed organometallic intermediate can then be used in subsequent reactions with various electrophiles. Similarly, Grignard reagents can be formed at this position, although this typically requires the initial formation of the Grignard reagent from the corresponding aryl bromide and magnesium metal. libretexts.org
The presence of the amino group can complicate these reactions, and protection of the amine is often necessary to achieve selective transformations at the ester or the bromo position. The choice of organometallic reagent, reaction conditions (such as temperature and solvent), and the stoichiometry of the reagents are critical in determining the final product distribution.
Reactions at the Ester Functional Group of this compound
The ester functional group in this compound is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.
The ethyl ester of 3-amino-4-bromobenzoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-bromobenzoic acid. nih.gov This transformation is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. cnr.it
| Reactant | Reagents | Product |
| This compound | 1. NaOH, H₂O, Heat2. HCl | 3-amino-4-bromobenzoic acid |
Table 1: Hydrolysis of this compound
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. acs.org This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. In a base-catalyzed transesterification, the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess. rsc.org For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.
The ester group of this compound can be reduced to a primary alcohol, (3-amino-4-bromophenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion attacks the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. libretexts.org Another method, the Bouveault-Blanc reduction, utilizes metallic sodium in an alcohol solvent to achieve the same transformation. alfa-chemistry.com
| Reactant | Reagent | Product |
| This compound | LiAlH₄, THF | (3-amino-4-bromophenyl)methanol |
Table 2: Reduction of this compound
Transesterification Reactions
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.com this compound, with its multiple functional groups, is a suitable candidate for participation in various MCRs.
For example, the amino group of this compound can act as the amine component in well-known MCRs such as the Ugi or Biginelli reactions. tcichemicals.comresearchgate.net In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds from simple starting materials. acs.orgresearchgate.net
Cyclization Reactions Leading to Heterocyclic Systems from this compound
The strategic positioning of the amino group and the bromine atom on the benzene ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions. tubitak.gov.tr
One common strategy involves the acylation of the amino group followed by an intramolecular cyclization. For instance, acylation with a suitable reagent can introduce a side chain that can subsequently undergo cyclization onto the aromatic ring, often at the position ortho to the amino group (C-2 or C-4). The bromine atom can also serve as a handle for intramolecular cyclization reactions, for example, through transition-metal-catalyzed cross-coupling reactions.
Mechanistic Investigations of Key Reactions of this compound
The reactivity of this compound is primarily centered around the bromine and amino substituents on the aromatic ring, making it a valuable substrate for carbon-carbon and carbon-nitrogen bond-forming reactions. Mechanistic studies, often employing a combination of kinetic analysis, computational modeling (like Density Functional Theory - DFT), and investigation of reaction intermediates, have provided significant insights into its transformations. The key reactions of this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. chemrxiv.org For this compound, this reaction typically involves the coupling of the aryl bromide moiety with various aryl or vinyl boronic acids. The generally accepted catalytic cycle, which applies to this substrate, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk
Catalytic Cycle:
Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, often generated in situ from a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands. This Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound. This step forms a square planar Pd(II) intermediate. The rate and success of this step are influenced by the electron density of the palladium center and the nature of the aryl halide. chemrxiv.orgwhiterose.ac.uk
Transmetalation: The next step involves a base, which activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. nih.gov This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. DFT studies have indicated that for many Suzuki-Miyaura reactions, transmetalation is the rate-determining step. nih.gov The choice of base and solvent is critical for the efficiency of this step.
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org This step is often facilitated by bulky electron-donating ligands on the palladium.
Mechanistic Insights from Related Systems:
While specific DFT studies on this compound are not extensively published, research on similar substituted bromobenzenes provides valuable data. DFT calculations on bromobenzene (B47551) coupling reveal that the zeolite framework in heterogeneous catalysis can facilitate electron transfer to the palladium cluster, enhancing reactivity. nih.gov Studies on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) showed that electron-rich boronic acids gave good yields, suggesting that the electronic nature of the coupling partner significantly impacts the reaction outcome. mdpi.com The amino group at the meta-position and the ester group at the para-position to the bromine in this compound influence the electronic properties of the C-Br bond, affecting the kinetics of the oxidative addition step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Ethyl 4-bromobenzoate | Benzyl chloride | (dtbbpy)NiIIBr₂ / CoII(Pc) | TDAE | 1,4-Dioxane | ~70-85 | acs.org |
Nucleophilic Aromatic Substitution (SNAr)
This compound can also undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. A key example is its reaction with amines, such as 3,4-dihydroquinoline, to form C-N coupled products. The mechanism for SNAr reactions is distinct from palladium-catalyzed couplings and proceeds via a two-step addition-elimination pathway.
Mechanism:
Nucleophilic Attack: The nucleophile (e.g., the nitrogen atom of an amine) attacks the carbon atom bearing the bromine. This attack is the rate-determining step and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.
Leaving Group Expulsion: The aromaticity is restored as the leaving group (bromide ion) is expelled from the Meisenheimer complex, yielding the final substitution product.
The feasibility of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (like the ester group) ortho and para to the leaving group stabilizes the negative charge of the Meisenheimer complex, thus accelerating the reaction. In this compound, the ester group is para to the bromine, which facilitates this reaction. Conversely, the electron-donating amino group (meta to the bromine) has a less pronounced electronic effect on the reaction center but can influence the nucleophilicity of the substrate in other contexts. Kinetic studies on the reaction of ethyl 4-bromocrotonate with anilines show that electron-releasing groups on the aniline (B41778) nucleophile facilitate the reaction, indicating that bond-making is advanced in the transition state. niscpr.res.in
Table 2: Data from Kinetic Studies of a Related Nucleophilic Substitution Reaction.
Reaction: Ethyl 4-bromocrotonate with substituted anilines in 90% Acetone-10% Water (v/v) at 35°C.
| Substituent on Aniline | Rate Constant (k₂) | Hammett Constant (σ/σ⁻) | Reference |
|---|---|---|---|
| p-OCH₃ | 10.30 x 10⁻⁴ | -0.27 | niscpr.res.in |
| p-CH₃ | 5.56 x 10⁻⁴ | -0.17 | niscpr.res.in |
| H | 2.10 x 10⁻⁴ | 0.00 | niscpr.res.in |
| p-Cl | 0.73 x 10⁻⁴ | +0.23 | niscpr.res.in |
| m-Cl | 0.43 x 10⁻⁴ | +0.37 | niscpr.res.in |
The negative ρ value (-1.819) from the Hammett plot for this reaction series suggests the development of a positive charge on the nitrogen atom of the aniline in the transition state, consistent with a nucleophilic attack mechanism. niscpr.res.in
Applications of Ethyl 3 Amino 4 Bromobenzoate in Advanced Organic Synthesis
Ethyl 3-amino-4-bromobenzoate as a Building Block for Complex Molecules
The strategic placement of the amino and bromo substituents on the ethyl benzoate (B1203000) core makes this compound a key starting material for constructing elaborate molecular architectures. The bromine atom facilitates cross-coupling reactions, while the amino group allows for the introduction of diverse functionalities. This dual reactivity is instrumental in the synthesis of a wide array of complex organic compounds.
Synthesis of Biologically Active Molecules
This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its structural framework is a component of compounds designed to interact with biological targets, leading to the development of new therapeutic agents. The versatility of this compound allows for its incorporation into a range of molecular scaffolds, contributing to the synthesis of molecules with potential applications in medicinal chemistry.
For instance, derivatives of 3-amino-4-bromobenzoic acid have been investigated for their potential antimicrobial properties. Research has shown that certain bromobenzoate derivatives can inhibit the growth of various bacterial strains.
Development of Small-Molecule Inhibitors
In the pursuit of targeted therapies, small-molecule inhibitors play a critical role, and this compound serves as a valuable precursor in their development. Its structure can be elaborated through various synthetic steps to create compounds that can modulate the activity of specific enzymes or proteins involved in disease processes.
One notable application is in the synthesis of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target relevant to neurodegenerative diseases. In a documented synthetic route, a related compound, ethyl 3-bromobenzoate, was utilized in an Ullman coupling reaction as a key step in the generation of aminopyrazole-based inhibitors. This highlights the utility of the bromobenzoate scaffold in creating molecules that can selectively interact with protein kinases.
| Target | Inhibitor Type | Key Synthetic Precursor | Significance |
|---|---|---|---|
| c-Jun N-terminal Kinase 3 (JNK3) | Aminopyrazole-based | Ethyl 3-bromobenzoate | Potential for treating neurodegenerative diseases. |
| TEAD | Flufenamic acid analogue | Methyl 4-fluoro-2-((3-hexylphenyl)amino)benzoate | Inhibition of the YAP-TEAD transcriptional complex in cancer. |
Precursor for Novel Therapeutic Agents
The chemical reactivity of this compound makes it an essential starting material for the synthesis of novel therapeutic agents. Its ability to undergo a variety of chemical modifications allows for the creation of diverse libraries of compounds that can be screened for therapeutic potential against a wide range of diseases. The development of new drugs often relies on the availability of such versatile building blocks to explore new chemical space and identify promising lead compounds.
Role in Pharmaceutical Development
The utility of this compound extends significantly into the realm of pharmaceutical development, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features are often found in molecules designed to elicit specific physiological responses, making it a valuable component in the drug discovery and development pipeline.
Synthesis of Anti-inflammatory Compounds
This compound and its derivatives are utilized in the synthesis of compounds with potential anti-inflammatory properties. The core structure can be modified to generate molecules that interfere with inflammatory pathways in the body. Research has shown that derivatives of 3-amino-4-bromobenzoic acid can inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential as a scaffold for developing new anti-inflammatory drugs. The synthesis of various N-arylanthranilic acids, known for their anti-inflammatory activity, has been documented, showcasing the importance of related amino-aromatic acids in this therapeutic area.
Development of Analgesic Drugs
The development of new analgesic drugs is another area where this compound and related compounds play a role. The structural motif of this compound can be incorporated into molecules designed to modulate pain pathways. For example, derivatives of anabasine, a natural product, have been synthesized and shown to exhibit significant analgesic activity. While not a direct derivative, this demonstrates the potential of amine-containing aromatic compounds in the development of new pain-relieving medications. The synthesis of benzoxazole (B165842) derivatives from related starting materials has also yielded compounds with demonstrated analgesic effects in animal models.
| Therapeutic Area | Compound Class | Key Precursor/Related Compound | Research Finding |
|---|---|---|---|
| Anti-inflammatory | N-arylanthranilic acids | 3-Amino-4-bromobenzoic acid | Inhibition of pro-inflammatory cytokines. |
| Analgesic | Benzoxazole derivatives | Salicylic acid derivatives | Significant analgesic activity in writhing tests. |
| Analgesic | Anabasine derivatives | Anabasine | Reduction of pain response in acetic acid-induced models. |
Building Blocks for Drug Discovery
In the realm of pharmaceutical development, this compound serves as a crucial intermediate for creating a diverse array of bioactive molecules and active pharmaceutical ingredients (APIs). calpaclab.com Its structural framework is a key component in the synthesis of novel therapeutic agents, including those with anti-inflammatory and analgesic properties. chemimpex.com The presence of both an amino group and a bromine atom allows for sequential and selective chemical transformations, making it a versatile scaffold in medicinal chemistry.
Researchers have utilized this compound as a foundational element for constructing more complex molecular architectures. For instance, it has been employed as a building block in the synthesis of potent enzyme inhibitors, demonstrating its significance in designing molecules for targeted therapeutic interventions. google.com The ability to modify the compound through reactions like nucleophilic substitutions and coupling reactions makes it an invaluable tool for chemists aiming to innovate in drug design and development. chemimpex.com
Table 1: Application of this compound in Drug Discovery
| Area of Drug Discovery | Role of this compound | Resulting Compound Class | Potential Therapeutic Application |
|---|---|---|---|
| Enzyme Inhibition | Serves as a foundational scaffold for synthesis. google.com | Potent Enzyme Inhibitors | Targeted therapies for various diseases. |
| Anti-inflammatory Drugs | Acts as a key intermediate in the synthetic pathway. chemimpex.com | Complex analgesic and anti-inflammatory agents | Treatment of inflammation and pain. |
| General Medicinal Chemistry | Used as a versatile building block for creating diverse molecular structures. cymitquimica.com | Novel bioactive molecules | Broad applications in developing new drugs. |
| Spirocyclic Scaffolds | Used in coupling reactions to create complex spirocycles. ethz.ch | Azaspiro[3.3]heptane derivatives | Exploration of new chemical space for drug discovery. ethz.ch |
Contributions to Agrochemical Synthesis
The utility of this compound extends to the agrochemical industry, where it functions as a key intermediate in the synthesis of new crop protection agents. chemimpex.com The functional groups on the molecule allow for the creation of complex structures that can exhibit desired biological activity against pests and plant diseases. Its role as a building block enables the development of novel pesticides and herbicides by allowing chemists to systematically modify the molecular structure to optimize for efficacy and environmental safety. lookchem.com The versatility of this compound in organic synthesis makes it a valuable component in the research and development of next-generation agrochemicals. lookchem.com
Incorporation into Polymeric Materials and Coatings
This compound is incorporated into polymers and coatings to improve their material properties. chemimpex.com The aromatic structure and the presence of the bromine atom can impart desirable characteristics to the final polymer, such as enhanced stability and resistance to environmental degradation. chemimpex.com
Enhancing Thermal Stability
The incorporation of aromatic and halogenated compounds like this compound into polymer backbones is a known strategy for increasing their thermal stability. The rigid aromatic ring contributes to a higher glass transition temperature and decomposition temperature of the resulting polymer. The bromine atom can act as a radical scavenger at high temperatures, which helps to mitigate thermal degradation pathways. This makes polymers containing this building block suitable for high-performance applications where resistance to heat is critical, such as in electronics and aerospace components. chemimpex.com Research into dendritic polymers has also shown that incorporating sterically hindered phenolic and amine functionalities can lead to superior thermal and oxidative stability in materials like lubricants. reading.ac.uk
Improving Chemical Resistance
The chemical structure of this compound can enhance the chemical resistance of polymeric materials and coatings. chemimpex.com The presence of the stable benzene (B151609) ring and the carbon-bromine bond can make the polymer less susceptible to attack by various chemicals, including solvents and corrosive agents. googleapis.comepo.org When used in coatings, this can lead to more durable and long-lasting protective layers for a variety of industrial applications. chemimpex.com
Table 2: Impact of Functional Building Blocks on Polymer Properties
| Property | Contribution of this compound | Mechanism | Application Area |
|---|---|---|---|
| Thermal Stability | Increases decomposition temperature. chemimpex.com | The aromatic ring provides rigidity, and the bromine atom can act as a radical scavenger. | High-performance materials for aerospace and electronics. |
| Chemical Resistance | Enhances resistance to solvents and corrosive agents. chemimpex.com | The stable aromatic structure reduces susceptibility to chemical attack. googleapis.comepo.org | Durable industrial coatings and materials. chemimpex.com |
Synthesis of Dyes and Pigments
This compound serves as a valuable intermediate in the manufacture of dyes and pigments. chemimpex.com The primary amino group on the benzene ring is readily diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to form azo dyes. researchgate.netuminho.ptnih.gov The bromine atom substituted on the aromatic ring can influence the final color of the dye, often leading to more vibrant and stable hues. This process allows for the creation of a wide spectrum of colors for use in textiles, printing inks, and other materials. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Ethyl 3 Amino 4 Bromobenzoate and Its Research Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of atoms such as hydrogen (¹H) and carbon (¹³C) within a molecule.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Ethyl 3-amino-4-bromobenzoate, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the amino group protons, and the protons of the ethyl ester group.
The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution pattern on the benzene (B151609) ring. The amino group (-NH₂) protons usually resonate as a broad singlet. The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom appear as a quartet, while the terminal methyl (-CH₃) protons appear as a triplet.
For a related compound, ethyl 4-aminobenzoate (B8803810), a triplet at δ 1.37 ppm and a quartet at δ 4.36 ppm are assigned to the methyl and methylene protons of the ethyl group, respectively. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Compounds Related to this compound
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| Ethyl 2-amino-3-bromo-5-nitrobenzoate | - | Not explicitly detailed but used as an intermediate. rsc.org |
| Mthis compound | Acetic Acid | Used as a reactant in a synthesis. nsf.gov |
| Ethyl 4-amino-3-bromobenzoate hydrochloride | - | Commercially available intermediate. bldpharm.com |
| Tert-butyl 3-amino-4-bromobenzoate | DMSO-d₆ or CDCl₃ | Aromatic protons and a signal for the tert-butyl group at ~1.3 ppm. |
This table is for illustrative purposes and shows data for related structures to provide context for the expected spectral features of this compound.
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift indicating its electronic environment.
For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl group. The carbonyl carbon is typically found in the range of δ 160-180 ppm. The aromatic carbons exhibit signals between δ 110 and 150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for Compounds Related to this compound
| Compound | Solvent | Chemical Shift (δ) |
| Ethyl 3-bromobenzoate | - | Spectral data available. chemicalbook.com |
| Methyl 4-bromobenzoate | - | Used in dehalogenation reactions monitored by GC. rsc.org |
| Ethyl 2-amino-3-bromo-5-nitrobenzoate | - | Intermediate in synthesis. rsc.org |
| Ethyl 4-aminobenzoate | - | Well-characterized related compound. spectrabase.com |
This table provides a reference for the expected chemical shift ranges for the carbon atoms in this compound based on similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate complex structural features, two-dimensional (2D) NMR techniques are invaluable. ipb.ptslideshare.netcreative-biostructure.com
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It helps in tracing the connectivity of proton spin systems within the molecule, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comyoutube.com It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.
The application of these 2D NMR techniques provides a complete and detailed structural assignment for this compound and its intermediates, confirming the substitution pattern on the aromatic ring and the integrity of the functional groups. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. uva.nl For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀BrNO₂. The exact mass is calculated based on the most abundant isotopes of each element. For instance, a related compound, tert-butyl 3-amino-4-bromobenzoate, shows a molecular ion [M+H]⁺ at m/z 301.18 in HRMS analysis. Another example is ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate, which has a confirmed molecular ion [M+H]⁺ at m/z 279.0832 (calculated 279.0835). vulcanchem.com
GC-MS and LC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. cmbr-journal.com
GC-MS : This technique is suitable for the analysis of volatile and thermally stable compounds. cmbr-journal.com While this compound itself might require derivatization to improve its volatility, GC-MS is often used to monitor the progress of reactions involving its precursors or to analyze for volatile impurities. rsc.orgrsc.org For example, the analysis of related compounds can be performed using a capillary column with a helium carrier gas. cmbr-journal.com
LC-MS : LC-MS is a versatile technique that can be used to analyze a wide range of compounds, including those that are not suitable for GC-MS. figshare.comnih.gov It is frequently employed for the analysis and purification of this compound and its derivatives. figshare.com For instance, LC-MS analysis can be performed using a C18 column with a binary solvent system, such as acetonitrile (B52724) and water with a formic acid modifier, which is compatible with mass spectrometry. figshare.comsielc.com This method is also valuable for identifying and quantifying impurities.
Infrared (IR) and Raman Spectroscopy
Vibrational Frequency Assignments
The vibrational frequencies of a molecule are determined by the masses of its atoms and the strength of the bonds connecting them. Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign specific vibrational modes to the observed peaks in IR and Raman spectra.
For aromatic compounds, the C-H stretching frequencies are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The aromatic C-C stretching vibrations give rise to characteristic bands in the 1600-1400 cm⁻¹ range. vscht.cz In the case of substituted nitro-aromatic precursors like 4-bromo-3-nitrobenzoic acid, the nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations.
A detailed interpretation of the infrared and Raman spectra of related compounds like 3-amino-4-hydroxybenzene sulfonic acid has been performed by comparing experimental data with scaled wavenumbers calculated using DFT methods. researchgate.net This approach allows for precise assignment of fundamental vibrational modes.
Table 1: Selected Vibrational Frequency Assignments for Related Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type |
|---|---|---|
| N-H Stretch (Amino) | 3400-3200 | Aromatic Amines |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Carboxylic Acids |
| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Compounds vscht.cz |
| C-H Stretch (Alkyl) | 3000-2850 | Alkanes vscht.cz |
| C=O Stretch (Ester) | 1750-1735 | Esters pressbooks.pub |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Carboxylic Acids |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Compounds pressbooks.pub |
| NO₂ Asymmetric Stretch | 1550-1500 | Nitro Compounds |
| NO₂ Symmetric Stretch | 1350-1300 | Nitro Compounds |
| C-N Stretch | 1340-1250 | Aromatic Amines |
| C-O Stretch (Ester) | 1300-1000 | Esters |
Note: This table represents typical frequency ranges and is based on general spectroscopic data and analysis of related molecules.
Functional Group Identification and Characteristic Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups.
Amino Group (-NH₂): The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3400-3200 cm⁻¹.
Ester Group (-COOC₂H₅): A strong absorption band due to the carbonyl (C=O) stretch is expected between 1750 cm⁻¹ and 1735 cm⁻¹. pressbooks.pub Additionally, C-O stretching vibrations will be present in the 1300-1000 cm⁻¹ range.
Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations around 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. vscht.czpressbooks.pub
Bromo Substituent (C-Br): The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 700 and 500 cm⁻¹.
Spectra of precursors like 4-bromo-3-nitrobenzoic acid and methyl 4-bromo-3-nitrobenzoate show characteristic absorptions for the nitro group (asymmetric stretch around 1530 cm⁻¹ and symmetric stretch around 1350 cm⁻¹) and the carbonyl group. spectrabase.comnih.govnih.gov The reduction of the nitro group to an amino group and subsequent esterification would lead to the appearance of N-H and ester-specific bands in the final product's spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).
Absorption Wavelength Maxima Analysis
The UV-Vis spectrum of this compound is influenced by the electronic structure of its substituted benzene ring. The presence of the amino group (an auxochrome) and the ester group conjugated with the aromatic π-system affects the wavelength of maximum absorption (λmax).
Molecules with C=O bonds, such as in the ester group, can exhibit n→π* transitions, which are typically weak and appear at longer wavelengths (around 270-300 nm) compared to the more intense π→π* transitions of the aromatic system. masterorganicchemistry.com Conjugation between the carbonyl group and the benzene ring shifts the π→π* transition to a longer wavelength. masterorganicchemistry.com
Studies on the related compound 4-Amino-3-bromobenzoic acid involved recording its UV absorption spectra in ethanol (B145695) and water, typically in the 200-400 nm range. researchgate.net For this compound, the π→π* transition of the substituted benzene ring is expected to be the dominant feature, likely appearing in the 250-350 nm range, with its exact position influenced by solvent polarity.
Photoactive Properties and Isomerization Studies
Research into derivatives of this compound has revealed interesting photoactive properties. A study on methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), synthesized from mthis compound, demonstrated its function as a photoswitch. nsf.gov This molecule undergoes reversible trans-to-cis isomerization upon irradiation with UV light. nsf.gov
Upon irradiation with 365 nm light, the trans isomer converts to the cis isomer, leading to a solution containing a 70% to 30% ratio of trans and cis isomers, respectively. nsf.gov This photochromic behavior is attributed to the azobenzene (B91143) moiety introduced to the core structure. While this compound itself is not a traditional photoswitch, its use as a precursor highlights its importance in the synthesis of photoactive materials. nsf.gov The amino group serves as a key synthetic handle for introducing photoisomerizable groups like the azo functional group. nsf.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the material's properties.
The crystal structure of 4-amino-3-bromobenzoic acid shows that the asymmetric unit consists of two molecules with slight variations in bond lengths and angles. researchgate.net In the solid state, these molecules form dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net For this compound, one would expect the crystal packing to be influenced by hydrogen bonding involving the amino group (N-H···O) and potentially weak C-H···O or C-H···π interactions. The presence of the heavy bromine atom could also lead to Br···Br or other halogen-related interactions, which can influence crystal packing and physical properties. researchgate.net
Table 2: Crystallographic Data for Related Precursor Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| 4-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | Monoclinic | P 1 2₁/n 1 | 7.4417 | 5.7471 | 18.9993 | 90 | 101.045 | 90 | nih.gov |
Computational Chemistry Studies on Ethyl 3 Amino 4 Bromobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Ethyl 3-amino-4-bromobenzoate to predict a range of properties with high accuracy. nih.govscience.gov Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to describe the atomic orbitals. researchgate.netscience.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its ground-state geometry.
| Parameter | Bond | Length (Å) - Calculated for 4-Amino-3-bromobenzoic acid researchgate.net |
| Bond Length | C-Br | 1.916 |
| C-N | 1.395 | |
| C=O | 1.213 | |
| C-O | 1.371 | |
| Parameter | Angle | Angle (°) - Calculated for 4-Amino-3-bromobenzoic acid researchgate.net |
| Bond Angle | C-C-Br | 120.1 |
| C-C-N | 121.5 | |
| O=C-O | 123.4 |
Note: The data presented is for the parent carboxylic acid, 4-Amino-3-bromobenzoic acid, as a structural analogue.
The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For related aromatic compounds, these calculations are standard for assessing reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate electron-rich regions (typically red, indicating sites prone to electrophilic attack) and electron-poor regions (typically blue, indicating sites prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the nitrogen of the amino group, highlighting them as hydrogen bond acceptors and sites of electrophilic interaction. nih.gov The area around the amino hydrogens would show positive potential (blue), indicating their role as hydrogen bond donors.
| Property | Description | Significance for this compound |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. The amino and bromo substituents influence this energy. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. The carbonyl and benzene (B151609) ring are key contributors. |
| HOMO-LUMO Gap (Egap) | Energy difference between LUMO and HOMO. | A key indicator of chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies reactive sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions. nih.gov |
Theoretical vibrational analysis using DFT allows for the calculation of the frequencies and intensities of infrared (IR) and Raman spectra. science.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions. core.ac.uk The calculations are performed on the optimized geometry, and it is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net
Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode to the contributions from different internal coordinates. semanticscholar.org For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, C-Br stretching, and various aromatic C-H and C-C vibrations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Assignment for this compound |
| N-H Asymmetric/Symmetric Stretch | 3300-3500 | Stretching of the primary amine group. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzene ring. |
| C=O Stretch | 1700-1730 | Stretching of the carbonyl group in the ethyl ester. |
| N-H Bend | 1590-1650 | Bending (scissoring) of the primary amine group. |
| C-O Stretch | 1200-1300 | Stretching of the ester C-O bond. |
| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net While DFT provides information on a static, minimum-energy structure, MD simulations offer insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. mkjc.in
An MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for the system. This allows for the analysis of conformational flexibility, solvent effects, and the formation of intermolecular interactions like hydrogen bonds. For a compound like this compound, MD simulations could be used to understand its solvation properties or to model its binding within the active site of a protein, calculating binding free energies to predict its potential as an inhibitor. mkjc.inamazonaws.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are not typically built for a single compound but for a dataset of structurally related molecules.
For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogues with varied substituents. nih.gov For each analogue, a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) would be calculated. These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning) that predicts a specific biological activity, such as enzyme inhibition or mutagenicity. researchgate.net Such models are valuable in drug discovery for predicting the activity of untested compounds and for guiding the design of more potent derivatives. nih.gov
Reaction Pathway and Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, which is a common building block in organic synthesis, these methods can be used to study the reaction pathways of its transformations, such as nucleophilic aromatic substitution, Suzuki couplings, or amide bond formations. acs.org
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows chemists to determine the activation energy (the energy barrier for the reaction), which is related to the reaction rate, and to verify the feasibility of a proposed mechanism. For example, DFT calculations could be used to model the Ullman coupling of this compound with another molecule, providing insight into the energetics of the catalytic cycle. acs.org
Prediction of Spectroscopic Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. mdpi.comacs.org These theoretical calculations provide valuable insights into the vibrational, electronic, and magnetic environments of nuclei, which correspond to Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, respectively. For this compound, computational studies allow for the a priori determination of its spectral characteristics, aiding in experimental validation and structural elucidation.
Theoretical vibrational frequency calculations are commonly performed to predict the IR spectrum. These calculations can identify characteristic stretching and bending modes for the functional groups within the molecule. For instance, the carbonyl (C=O) stretching of the ester group, the N-H stretching of the amino group, and the various C-H and C-C vibrations of the aromatic ring can be predicted. mkjc.inacs.org Studies on similar benzoic acid derivatives often employ the B3LYP functional with basis sets like 6-311++G(d,p) to compute vibrational frequencies. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. mdpi.com By predicting the ¹H and ¹³C chemical shifts, researchers can anticipate the appearance of the NMR spectrum, which is crucial for confirming the substitution pattern on the benzene ring and the structure of the ethyl ester group. researchgate.net
Predictions of electronic transitions are achieved through Time-Dependent DFT (TD-DFT) calculations, which can forecast the UV-Vis absorption spectra. acs.org These calculations help in understanding the electronic structure and the nature of transitions, such as π-π* transitions within the aromatic system.
The following tables present predicted spectroscopic data for this compound, based on computational models and data from analogous compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are calculated to show the electronic environment of each proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H (Aromatic) | 7.5 - 7.8 | Doublet | Proton ortho to the bromine atom. |
| H (Aromatic) | 7.2 - 7.4 | Doublet of doublets | Proton meta to the bromine and ortho to the amino group. |
| H (Aromatic) | 6.8 - 7.0 | Doublet | Proton ortho to the ester group. |
| NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| -O-CH₂- | 4.2 - 4.4 | Quartet | Ethyl group methylene (B1212753) protons coupled to the methyl protons. |
| -CH₃ | 1.2 - 1.4 | Triplet | Ethyl group methyl protons coupled to the methylene protons. |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR data provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 165 - 168 | Carbonyl carbon. |
| C (Aromatic, C-COOEt) | 130 - 133 | Carbon attached to the ester group. |
| C (Aromatic, C-NH₂) | 145 - 148 | Carbon attached to the amino group. |
| C (Aromatic, C-Br) | 110 - 113 | Carbon attached to the bromine atom. |
| C (Aromatic, CH) | 115 - 135 | Aromatic methine carbons. |
| -O-CH₂- | 60 - 63 | Ethyl group methylene carbon. |
| -CH₃ | 13 - 15 | Ethyl group methyl carbon. |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Predicted IR Spectroscopy Data
Predicted IR data highlights the key vibrational frequencies corresponding to the molecule's functional groups. Frequencies are typically reported in wavenumbers (cm⁻¹).
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3350 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1700 - 1730 |
| C=C (Aromatic) | Stretch | 1550 - 1600 |
| N-H | Bend | 1600 - 1640 |
| C-N | Stretch | 1250 - 1350 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-Br | Stretch | 550 - 650 |
Future Directions and Emerging Research Areas
Exploration of Novel Derivatization Pathways for Enhanced Reactivity
The inherent reactivity of ethyl 3-amino-4-bromobenzoate, particularly due to its bromine and amino substituents, makes it a prime candidate for further chemical transformations. chemimpex.com Future research will likely focus on developing novel derivatization pathways to enhance its reactivity and broaden its synthetic utility.
One promising avenue is the exploration of advanced coupling reactions. While traditional methods like nucleophilic substitution are common, employing newer catalytic systems could lead to more efficient and selective transformations. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be further optimized for this substrate to form new carbon-nitrogen bonds under milder conditions. Similarly, Sonogashira coupling, which has been used with related bromo-aromatic compounds, could be adapted to introduce alkyne functionalities, opening up pathways to complex heterocyclic structures. researchgate.net
Another area of interest is the derivatization of the amino group. While acylation is a standard procedure, exploring enzymatic or chemo-enzymatic methods could offer higher selectivity and more environmentally friendly reaction conditions. researchgate.net Furthermore, the development of novel protecting group strategies for the amino and ester functionalities will be crucial for complex multi-step syntheses, allowing for sequential and site-selective modifications of the aromatic ring.
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Cross-Coupling | Palladium complexes (e.g., Pd(PPh3)4), Copper catalysts (e.g., CuI) | Formation of C-C, C-N, and C-O bonds |
| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) with a base (e.g., NaH, K2CO3) | Replacement of the bromine atom |
| Derivatization of Amino Group | Acyl chlorides, sulfonyl chlorides, isocyanates | Formation of amides, sulfonamides, and ureas |
Integration of this compound in Combinatorial Chemistry
Combinatorial chemistry, a technique for synthesizing a large number of different but structurally related molecules in a short period, stands to benefit significantly from the integration of versatile building blocks like this compound. synchem.com Its trifunctional nature allows for the creation of diverse chemical libraries with potential applications in drug discovery and materials science. google.com
Future efforts will likely focus on developing solid-phase and solution-phase combinatorial strategies utilizing this compound. In solid-phase synthesis, the ester group can be used as an anchor to a resin, allowing for sequential modifications of the amino and bromo functionalities. Subsequent cleavage from the resin would yield a library of compounds with a common core structure but varied substituents.
The development of high-throughput screening methods compatible with these libraries will also be a key area of research. By rapidly assessing the biological activity or material properties of the synthesized compounds, researchers can quickly identify lead candidates for further development. The structural information from these screens can then be used to design the next generation of libraries with improved properties.
Development of Green and Sustainable Manufacturing Processes
The increasing emphasis on environmental responsibility in the chemical industry is driving the development of green and sustainable manufacturing processes. For this compound and its derivatives, this translates to a focus on several key areas.
One major goal is the reduction or elimination of hazardous reagents and solvents. Traditional bromination and nitration reactions often involve harsh conditions and produce significant waste. Research into alternative, greener methods, such as enzymatic bromination or the use of solid acid catalysts for nitration, could lead to more sustainable synthetic routes. The use of flow microreactor systems for reactions like esterification is another promising approach to improve safety and efficiency.
Another aspect of green chemistry is the use of renewable feedstocks. While the core aromatic ring of this compound is currently derived from petrochemical sources, future research may explore biosynthetic pathways to produce similar aromatic scaffolds from renewable resources.
Finally, the development of efficient catalytic systems that can be easily recovered and reused is a critical component of sustainable manufacturing. This includes both homogeneous catalysts that can be separated by techniques like membrane filtration and heterogeneous catalysts that can be easily filtered from the reaction mixture.
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives like ionic liquids or supercritical fluids. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. uni-muenchen.de |
| Use of Renewable Feedstocks | Exploring bio-based routes to the aromatic core. |
| Catalysis | Employing recyclable and highly efficient catalysts to minimize waste. |
Application in Supramolecular Chemistry and Materials Science
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them attractive building blocks for supramolecular chemistry and materials science. researchgate.netacs.org
In supramolecular chemistry, the amino and ester groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding. researchgate.netacs.org These directional interactions can be used to assemble molecules into well-defined, higher-order structures like dimers, polymers, and cages. researchgate.netrsc.org Future research will likely explore the design and synthesis of novel derivatives of this compound with specific self-assembly properties. For example, incorporating this motif into larger molecules could lead to the formation of liquid crystals or gels with interesting optical or electronic properties.
In materials science, this compound can be incorporated into polymers to enhance their properties. chemimpex.com For instance, the presence of the bromine atom can improve fire retardancy, while the amino group can serve as a cross-linking site to improve the mechanical strength and thermal stability of the polymer. chemimpex.com The synthesis of novel photoactive coordination polymer nanoparticles (CPNs) is another emerging application, where organic linkers derived from similar bromo-benzoate structures are used to create materials for biological and device applications. csic.es
Advanced Spectroscopic and Imaging Techniques for in situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the development of new synthetic methods. Advanced spectroscopic and imaging techniques are increasingly being used for in situ reaction monitoring, providing real-time data on the concentrations of reactants, intermediates, and products.
For reactions involving this compound, techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the progress of a reaction without the need for sampling. fu-berlin.dempg.de This is particularly valuable for studying fast reactions or for optimizing reaction conditions in continuous flow systems. uni-muenchen.de
Future research in this area will likely focus on the development and application of more sophisticated techniques. For example, the use of hyphenated techniques, such as HPLC-NMR or HPLC-MS, can provide even more detailed information about complex reaction mixtures. Furthermore, the application of imaging techniques, such as Raman imaging, could allow for the spatial mapping of chemical species within a reactor, providing insights into mixing and mass transfer phenomena. The insights gained from these advanced analytical methods will be invaluable for the rational design of more efficient and selective synthetic processes for this compound and its derivatives. mpg.de
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-4-bromobenzoate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via bromination of ethyl 3-aminobenzoate derivatives. A common method involves brominating ethyl 2-ethoxy-4-methyl benzoate with N-bromosuccinimide (NBS) under controlled conditions (40–60°C in organic solvents), followed by functional group modifications . Optimization includes monitoring reaction time, solvent polarity, and stoichiometry of brominating agents. Purity can be enhanced via recrystallization in ethanol or column chromatography. Evidence from analogous syntheses (e.g., methyl 4-bromo-3-formamidobenzoate) suggests formamide protection of the amine group reduces side reactions during bromination .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its positional isomers?
- NMR : The aromatic proton environment in -NMR will show distinct splitting patterns due to the electron-withdrawing bromo group (para to the ester) and the amino group (meta to the ester). For example, the amino proton (NH) appears as a broad singlet near δ 5.5–6.0 ppm, while ester methyl protons resonate at δ 1.2–1.4 ppm .
- IR : A strong C=O stretch (~1700 cm) confirms the ester, while N–H stretches (~3350–3450 cm) and C–Br vibrations (~550–600 cm) further validate the structure .
Q. What are the key challenges in characterizing this compound via X-ray crystallography?
Challenges include crystal growth due to low melting points and solvent inclusion. Software like SHELXL (for refinement) and Mercury (for visualization) can resolve disorder in the ester or bromine positions . High-resolution data (d-spacing < 0.8 Å) and twinning corrections may be required for accurate displacement parameter modeling .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model the electron density at the bromine site to predict its susceptibility in Suzuki-Miyaura couplings. Software like Gaussian or ORCA can simulate transition states, while crystallographic data (e.g., bond lengths from Mercury) validate computational models . Experimental validation involves comparing calculated vs. observed -NMR chemical shifts for the brominated carbon .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the ester group in solution vs. static solid-state structures). Use temperature-dependent NMR to detect conformational changes, and compare with ORTEP-3 -generated thermal ellipsoids to assess rigidity . For example, if NMR suggests free rotation but crystallography shows a fixed conformation, solvent polarity during crystallization may stabilize specific conformers .
Q. How does the bromine substituent influence the compound’s stability under acidic/basic conditions?
The electron-withdrawing bromine increases susceptibility to nucleophilic aromatic substitution (e.g., hydrolysis under strong base). Stability studies in buffered solutions (pH 1–14) monitored via HPLC can quantify degradation products. Evidence from analogous bromobenzoates (e.g., 3-bromo-4-chlorobenzoic acid) shows that electron-deficient rings undergo faster hydrolysis .
Q. What experimental designs validate regioselectivity in derivatization reactions (e.g., amidation, cyanation)?
- Competitive Reactions : Compare reactivity of the amino vs. bromo groups. For cyanation, sodium cyanide in DMF at 50–70°C selectively targets the bromine via nucleophilic substitution (monitored by -NMR if using KF as a catalyst) .
- Isotopic Labeling : Use -labeled amino groups to track participation in side reactions via -NMR .
Q. How can degradation pathways be mapped for this compound under photolytic conditions?
Accelerated photostability studies using UV-Vis irradiation (e.g., ICH Q1B guidelines) coupled with LC-MS identify photodegradants. For example, debromination or ester hydrolysis products (e.g., 3-amino-4-bromobenzoic acid) may form, as seen in related halogenated aromatics .
Q. What are the applications of this compound in synthesizing bioactive intermediates?
The compound serves as a precursor for:
- Anticancer Agents : Bromine facilitates cross-coupling to introduce heterocycles (e.g., pyridines) .
- Agrochemicals : The amino group can be acylated to form sulfonamides with herbicidal activity, as demonstrated in patents .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
